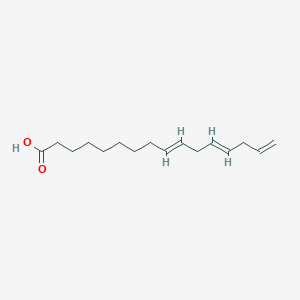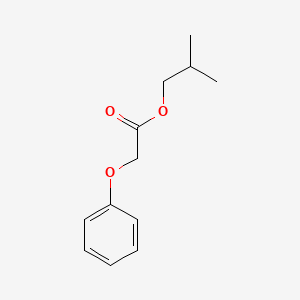
Isobutyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl phenoxyacetate: is an organic compound with the molecular formula C12H16O3. It is an ester formed from isobutyl alcohol and phenoxyacetic acid. This compound is known for its pleasant floral fragrance, making it a valuable ingredient in the perfume and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl phenoxyacetate can be synthesized through the esterification reaction between isobutyl alcohol and phenoxyacetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Phenoxyacetic acid+Isobutyl alcohol→Isobutyl phenoxyacetate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors and distillation units to ensure high yield and purity. The process may also incorporate the use of ion exchange resins as catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Isobutyl phenoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to phenoxyacetic acid and isobutyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Hydrolysis: Phenoxyacetic acid and isobutyl alcohol.
Oxidation: Carboxylic acids derived from the oxidation of the isobutyl group.
Substitution: Various substituted phenoxyacetates depending on the electrophile used.
Scientific Research Applications
Isobutyl phenoxyacetate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulations due to its pleasant fragrance and low toxicity.
Industry: Widely used in the production of perfumes, flavors, and fragrances due to its floral scent.
Mechanism of Action
The mechanism of action of isobutyl phenoxyacetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral fragrance. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Isobutyl acetate: Another ester with a fruity odor, commonly used as a solvent and in flavorings.
Phenoxyacetic acid: The parent acid of isobutyl phenoxyacetate, used in herbicides and plant growth regulators.
Isobutyl phenylacetate: A similar ester with a different aromatic group, used in fragrances and flavorings.
Uniqueness: this compound is unique due to its combination of the isobutyl group and the phenoxyacetic acid moiety, which imparts a distinct floral fragrance. This makes it particularly valuable in the perfume industry, where it is used to create complex and appealing scents .
Properties
CAS No. |
5432-66-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methylpropyl 2-phenoxyacetate |
InChI |
InChI=1S/C12H16O3/c1-10(2)8-15-12(13)9-14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
YTQQLZPYNUPPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


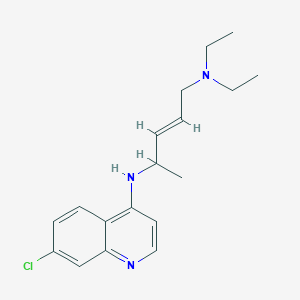
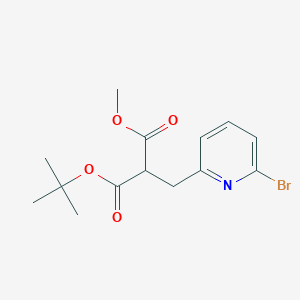
![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
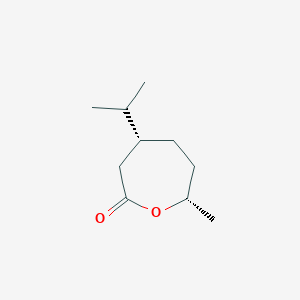
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
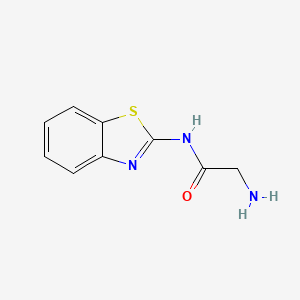

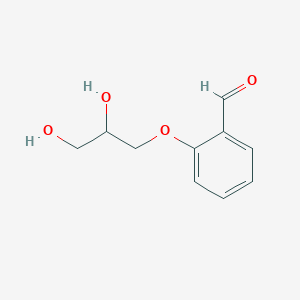


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
